β₁-Adrenergic Receptor Subtype Selectivity: Radioligand Binding Kd Values
Dobutamine exhibits quantifiable selectivity for β₁- over β₂-adrenergic receptors. In competitive radioligand binding studies using [³H]dihydroalprenolol (DHA), dobutamine demonstrated significantly greater affinity for the β₁ subtype (Kd = 2.5 μM in rat heart; Kd = 2.6 μM in turkey erythrocyte) compared with the β₂ subtype (Kd = 14.8 μM in frog heart; Kd = 25.4 μM in rat lung) (P < 0.001) [1]. This yields a β₁/β₂ selectivity ratio of approximately 6- to 10-fold, depending on the tissue preparation. By contrast, isoproterenol—commonly employed as a non-selective β-AR agonist comparator—lacks such subtype discrimination [2]. For α-adrenergic receptors, dobutamine showed markedly greater affinity for α₁ (Kd = 0.09 μM in rat heart, identified by [³H]prazosin) than for α₂ (Kd = 9.3 μM in human platelet, identified by [³H]dihydroergocryptine) (P < 0.001) [1].
| Evidence Dimension | β₁ vs β₂ adrenergic receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | β₁ Kd = 2.5–2.6 μM; β₂ Kd = 14.8–25.4 μM |
| Comparator Or Baseline | Isoproterenol: non-selective β₁/β₂ agonist (no subtype discrimination); dobutamine β₁/β₂ selectivity ratio ~6- to 10-fold |
| Quantified Difference | β₁ affinity is approximately 6- to 10-fold greater than β₂ affinity (P < 0.001) |
| Conditions | In vitro radioligand binding using [³H]dihydroalprenolol on membrane preparations from rat heart (β₁), turkey erythrocyte (β₁), frog heart (β₂), and rat lung (β₂) |
Why This Matters
For researchers designing experiments requiring selective β₁-AR stimulation without confounding β₂-mediated vasodilation or metabolic effects, dobutamine's quantified selectivity advantage over isoproterenol directly informs compound selection.
- [1] Williams RS, Bishop T. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding. J Clin Invest. 1981;67(6):1703-1711. doi:10.1172/JCI110208. View Source
- [2] Robie NW, Nutter DO, Moody C, McNay JL. In vivo analysis of adrenergic receptor activity of dobutamine. Circ Res. 1974;34(5):663-671. doi:10.1161/01.res.34.5.663. View Source
